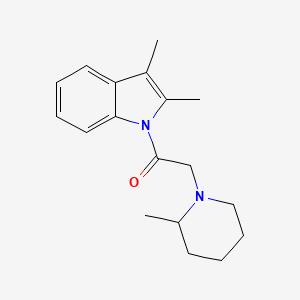

1-(2,3-dimethyl-1H-indol-1-yl)-2-(2-methylpiperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

1-(2,3-dimethylindol-1-yl)-2-(2-methylpiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O/c1-13-8-6-7-11-19(13)12-18(21)20-15(3)14(2)16-9-4-5-10-17(16)20/h4-5,9-10,13H,6-8,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJYZWHVDIUUFDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CC(=O)N2C(=C(C3=CC=CC=C32)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dimethyl-1H-indol-1-yl)-2-(2-methylpiperidin-1-yl)ethanone typically involves the following steps:

Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

Alkylation: The indole derivative is then alkylated using an appropriate alkyl halide to introduce the 2,3-dimethyl substituents.

Coupling with Piperidine: The final step involves coupling the indole derivative with 2-methylpiperidine using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dimethyl-1H-indol-1-yl)-2-(2-methylpiperidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Biological Applications

1-(2,3-dimethyl-1H-indol-1-yl)-2-(2-methylpiperidin-1-yl)ethanone has been investigated for various biological activities:

Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.

Pharmacological Research : The compound's structural characteristics allow it to interact with various biological targets, which could lead to applications in treating conditions such as depression or anxiety disorders by modulating neurotransmitter systems.

Case Study 1: Antimicrobial Properties

A study focused on the synthesis and evaluation of several indole derivatives, including this compound, demonstrated promising antimicrobial activity against several bacterial strains. The results indicated that modifications in the indole structure could enhance potency against specific pathogens.

Case Study 2: Neuropharmacological Effects

Research involving this compound explored its effects on serotonin receptors. The findings suggested that it could act as a selective serotonin reuptake inhibitor (SSRI), providing insights into its potential use in treating mood disorders.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against bacteria | |

| Neuropharmacological | Potential SSRI activity | |

| Chemical Synthesis | Multiple synthetic pathways |

Mechanism of Action

The mechanism of action of 1-(2,3-dimethyl-1H-indol-1-yl)-2-(2-methylpiperidin-1-yl)ethanone is not well-documented. based on its structure, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The indole moiety is known to interact with serotonin receptors, while the piperidine ring may enhance its binding affinity and selectivity.

Comparison with Similar Compounds

Key Observations :

- Piperidine vs. Piperazine : The 2-methylpiperidine in the target compound may confer higher basicity and altered receptor affinity compared to piperazine-containing analogs (e.g., RCS-8 in ) .

- Bioactivity Trends : Thioether and nitro groups () enhance antimalarial activity, while halogenated aryl groups () correlate with antifungal or psychoactive effects.

Biological Activity

Overview

1-(2,3-dimethyl-1H-indol-1-yl)-2-(2-methylpiperidin-1-yl)ethanone is a synthetic organic compound classified as an indole derivative. This compound is notable for its unique structural features, which include an indole moiety and a piperidine ring, potentially contributing to its diverse biological activities. Indole derivatives are widely recognized for their pharmacological properties, making this compound of significant interest in medicinal chemistry.

The compound can be described by the following chemical identifiers:

- IUPAC Name : 1-(2,3-dimethylindol-1-yl)-2-(2-methylpiperidin-1-yl)ethanone

- Molecular Formula : C18H24N2O

- InChI : InChI=1S/C18H24N2O/c1-13-8-6-7-11-19(13)12-18(21)20-15(3)14(2)16-9-4-5-10-17(16)20/h4-5,9-10,13H,6-8,11-12H2,1-3H3

The precise mechanism of action for this compound is not thoroughly documented. However, based on its structural characteristics, it is hypothesized that the compound may interact with various molecular targets such as enzymes and receptors. The indole moiety is known to engage with serotonin receptors, while the piperidine ring may enhance binding affinity and selectivity.

Biological Activity

Recent studies have highlighted several areas of biological activity for this compound:

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study on novel chemical entities showed that certain indole derivatives had minimum inhibitory concentrations (MICs) below 20 µM against Mycobacterium tuberculosis . This suggests potential applications in treating resistant bacterial infections.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound were evaluated in various cancer cell lines. In vitro studies demonstrated that related indole derivatives showed promising anticancer activity. For example, compounds with similar structures were tested against HepG2 cells and exhibited low cytotoxicity (IC20 > 40 µM) . Another study indicated that certain analogs containing indole structures retained significant activity against triple-negative breast cancer cells (MDA-MB-231), suggesting that modifications to the piperidine ring could enhance therapeutic efficacy .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, a comparison with similar compounds is essential:

| Compound Name | Structural Features | Notable Activity |

|---|---|---|

| 1-(1H-indol-3-yl)-2-(2-methylpiperidin-1-yl)ethanone | Lacks 2,3-dimethyl substituents | Reduced affinity for serotonin receptors |

| 1-(2,3-dimethylindolyl)-2-(piperidinyl)ethanone | Lacks methyl substituent on piperidine | Lower potency in cancer cell lines |

This comparison highlights the potential for enhanced biological activity due to the specific methyl substitutions on both the indole and piperidine rings in the target compound.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to 1-(2,3-dimethylindolyl)-2-(methylpiperidinyl)ethanone:

- Study on Antitubercular Activity : A library screening identified several indole derivatives with MIC values significantly below 20 µM against Mycobacterium tuberculosis. The study emphasized the importance of structural diversity in enhancing bioactivity .

- Anticancer Efficacy : In vitro assays demonstrated that specific analogs led to a significant reduction in cell viability in aggressive cancer cell lines. The findings suggested a structure–activity relationship where specific functional groups on the piperidine ring influenced cytotoxic effects .

Q & A

Q. What are the key steps and challenges in synthesizing 1-(2,3-dimethyl-1H-indol-1-yl)-2-(2-methylpiperidin-1-yl)ethanone?

Methodological Answer: Synthesis typically involves multi-step organic reactions, including:

- Indole core formation : Starting with 2,3-dimethylindole, alkylation or acylation reactions introduce the ethanone moiety .

- Piperidine coupling : The 2-methylpiperidine group is attached via nucleophilic substitution or amide bond formation under basic conditions (e.g., NaH or K₂CO₃ in THF/DCM) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization is used to isolate the target compound. Challenges include managing reactive intermediates (e.g., indole NH protection) and optimizing yields (~40–60% reported for analogs) .

Q. How can researchers verify the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., indole methyl groups at δ ~2.2–2.5 ppm, piperidine protons at δ ~1.4–2.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ expected at m/z 285.18 for C₁₈H₂₄N₂O) .

- X-ray crystallography : For crystalline derivatives, SHELXL software refines atomic coordinates, resolving ambiguities in stereochemistry .

Q. What solubility properties should be considered for in vitro assays?

Methodological Answer:

- Solubility data : Analogous compounds (e.g., 1-(2-methylindol-3-yl)-2-piperidin-1-yl-ethanone) show low aqueous solubility (1.4 µg/mL) but improved solubility in DMSO (~50 mM) .

- Formulation strategies : Use co-solvents (e.g., 10% DMSO in PBS) or lipid-based carriers to enhance bioavailability for cell-based studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

Methodological Answer:

- Cross-validation : Compare NMR data with computational predictions (e.g., DFT calculations for chemical shifts) .

- Dynamic effects : Variable-temperature NMR (e.g., 298–343 K) identifies conformational flexibility in the piperidine ring, which may cause peak splitting .

- Crystallographic validation : Resolve ambiguous NOEs (Nuclear Overhauser Effects) using SHELXL-refined X-ray structures .

Q. What pharmacological targets are plausible for this compound?

Methodological Answer:

- Receptor docking studies : Molecular modeling (e.g., AutoDock Vina) predicts affinity for serotonin (5-HT) or cannabinoid receptors due to indole/piperidine motifs .

- In vitro assays : Screen against GPCR panels (e.g., cAMP accumulation assays for 5-HT receptors) .

- Stability studies : Assess metabolic stability in liver microsomes (e.g., t½ > 60 min suggests suitability for in vivo studies) .

Q. How can synthetic byproducts be identified and mitigated?

Methodological Answer:

- HPLC-MS monitoring : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with MS to detect impurities (e.g., unreacted indole or piperidine intermediates) .

- Reaction optimization : Adjust stoichiometry (e.g., 1.2 eq. of 2-methylpiperidine) and temperature (60–80°C) to minimize side products like N-alkylated indoles .

Key Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.